3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest due to its potential pharmacological activities and applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings. One common method involves the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. Reaction conditions often involve the use of solvents like ethanol, methanol, or dichloromethane and may require heating or reflux .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 3-[(Isopropylsulfanyl)methyl]-6-[(3-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with various molecular targets and pathways. For example, it may inhibit specific enzymes or interfere with cellular signaling pathways, leading to its observed pharmacological effects . Molecular modeling studies have shown that this compound can form specific interactions with target receptors through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar structural features and pharmacological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazine: A structural isomer with different biological properties.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with unique applications.
Uniqueness
Its combination of isopropylsulfanyl and methoxyphenoxy groups enhances its biological activity and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C15H18N4O2S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
6-[(3-methoxyphenoxy)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4O2S2/c1-10(2)22-9-13-16-17-15-19(13)18-14(23-15)8-21-12-6-4-5-11(7-12)20-3/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
PAQTZPYWZFJDFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)COC3=CC=CC(=C3)OC |
Origin of Product |
United States |
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